4-(p-Hydroxyanilino)benzaldehyde
CAS No.: 69766-36-5
Cat. No.: VC18498518
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69766-36-5 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 4-(4-hydroxyanilino)benzaldehyde |
| Standard InChI | InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H |
| Standard InChI Key | NSFVFQKFOIZIHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Characterization
4-(4-Hydroxyanilino)benzaldehyde has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Its structure comprises a benzaldehyde core substituted at the para position with a 4-hydroxyaniline group. Key spectral data include:
The compound’s infrared (IR) spectrum would feature peaks corresponding to the aldehyde C=O stretch (~1700 cm⁻¹), phenolic O-H stretch (~3200 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹), based on analogous benzaldehyde derivatives .
Crystallographic and Thermodynamic Properties
While crystallographic data for 4-(4-hydroxyanilino)benzaldehyde are unavailable, related compounds such as 4-hydroxybenzaldehyde exhibit:
Synthesis and Reaction Pathways
Primary Synthesis Routes
The compound is synthesized via condensation reactions between 4-hydroxybenzaldehyde and aromatic amines. A representative method involves:
-
Etherification: Reaction of 4-hydroxybenzaldehyde with chlorobenzyl chlorides to form intermediates .
-
Schiff Base Formation: Condensation with p-aminophenol in ethanol under acidic conditions .
-
Cyclization: Conversion to thiazolidin-4-one derivatives using thioglycolic acid .
Example Protocol (adapted from ):
-
Step 1: 4-Hydroxybenzaldehyde (1 eq) reacts with p-aminophenol (1 eq) in ethanol with glacial acetic acid as a catalyst.
-
Step 2: Reflux for 12 hours, followed by filtration and recrystallization from ethanol.
Key Reaction Mechanisms
-
Aldehyde-Amine Condensation: The aldehyde group reacts with the amine to form a Schiff base (C=N), a critical step in heterocyclic chemistry .
-
Electrophilic Aromatic Substitution: The electron-rich aniline moiety directs further functionalization at the para position .
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Stability and Reactivity
-
Air Sensitivity: The phenolic -OH and aldehyde groups make the compound susceptible to oxidation, necessitating storage under inert conditions .
-
Thermal Decomposition: Likely decomposes above 250°C, releasing CO and phenolic byproducts .
Applications and Biological Activity
Pharmaceutical Intermediates
4-(4-Hydroxyanilino)benzaldehyde is a precursor in synthesizing:
-
Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
-
GABA Receptor Modulators: Analogous hydroxybenzaldehydes show antagonism at α1β2γ2S GABA receptors .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume